2-{4-[4-(2-chloro-1,3-thiazol-4-yl)butyl]phenyl}aceticacid
Description
2-{4-[4-(2-Chloro-1,3-thiazol-4-yl)butyl]phenyl}acetic acid is a synthetic organic compound featuring a phenylacetic acid backbone modified with a butyl-linked 2-chlorothiazole moiety. Its molecular formula is C₁₅H₁₆ClNO₂S, with a molecular weight of approximately 309.5 g/mol. The key structural elements include:
- Phenyl-butylene chain: A four-carbon spacer that increases lipophilicity and conformational flexibility.
- 2-Chloro-1,3-thiazole: A heterocyclic ring with a chlorine substituent, contributing to electronic effects and steric bulk.
Properties
IUPAC Name |
2-[4-[4-(2-chloro-1,3-thiazol-4-yl)butyl]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c16-15-17-13(10-20-15)4-2-1-3-11-5-7-12(8-6-11)9-14(18)19/h5-8,10H,1-4,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAFULITGQPHBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC2=CSC(=N2)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Structural Features
The target molecule comprises three primary components:
-
A 2-chloro-1,3-thiazole ring.
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A butyl linker connecting the thiazole to a phenyl group.
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A phenylacetic acid moiety.
Retrosynthetically, the molecule can be dissected into:
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Thiazole intermediate : 2-Chloro-4-(4-bromobutyl)-1,3-thiazole.
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Phenylacetic acid precursor : 4-(4-Hydroxybutyl)phenylacetic acid.
Coupling these fragments via cross-coupling or alkylation reactions forms the final product .
Thiazole Ring Synthesis
The 2-chloro-1,3-thiazole core is synthesized via the Hantzsch thiazole synthesis , a well-established method for thiazole derivatives:
Reaction Conditions :
-
Substrates : Thiourea and α-chloroketone (e.g., 4-chloropentane-2-one).
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Catalyst : HCl or acetic acid.
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Temperature : Reflux (80–100°C).
Mechanism :
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Condensation of thiourea with α-chloroketone to form a thioamide intermediate.
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Cyclization via intramolecular nucleophilic substitution to yield the thiazole ring .
Example Protocol :
| Component | Quantity | Role |
|---|---|---|
| Thiazole-boronic ester | 1.0 eq | Boron donor |
| 4-Bromophenylacetic acid | 1.1 eq | Electrophile |
| Pd(dppf)Cl₂ | 0.05 eq | Catalyst |
| K₂CO₃ | 3.0 eq | Base |
| Solvent (1,4-dioxane/H₂O) | 10:1 v/v | Reaction medium |
Steps :
-
Degas the mixture under argon.
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Heat at 80°C for 12–18 hours.
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Purify via flash chromatography (hexane/ethyl acetate).
Phenylacetic Acid Moiety Construction
The phenylacetic acid group is synthesized via Friedel-Crafts acylation followed by hydrolysis:
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Acylation :
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React benzene with chloroacetyl chloride (1.2 eq) in AlCl₃ (2.0 eq) at 0°C.
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Yield: 85–90% of 4-chlorophenylacetophenone.
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Hydrolysis :
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Treat with NaOH (2.0 M) at reflux for 4 h.
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Acidify with HCl to precipitate phenylacetic acid.
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Final Assembly and Optimization
Key Reaction : Alkylation of the thiazole with the phenylacetic acid precursor.
Conditions :
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Reagent : 1,4-Dibromobutane (1.5 eq).
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Base : K₂CO₃ (3.0 eq).
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Solvent : DMF, 60°C, 24 h.
Challenges :
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Regioselectivity in alkylation.
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Steric hindrance from the thiazole ring.
Optimization Strategies :
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Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity.
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Employ microwave-assisted synthesis to reduce reaction time .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(2-chloro-1,3-thiazol-4-yl)butyl]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
- Thiazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to 2-{4-[4-(2-chloro-1,3-thiazol-4-yl)butyl]phenyl}acetic acid exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies suggest that the thiazole ring enhances the compound's ability to penetrate bacterial cell walls, leading to effective inhibition of bacterial growth .
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the thiazole moiety can significantly enhance antibacterial efficacy. The compound was tested against a panel of Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
2. Anti-inflammatory Properties
- Another notable application is in the treatment of inflammatory diseases. The compound has shown potential in reducing inflammation markers in vitro and in vivo, suggesting its use in therapeutic formulations for conditions such as arthritis and other inflammatory disorders .
Data Table: Anti-inflammatory Effects
| Compound | Inflammatory Marker Reduction (%) | Model Used |
|---|---|---|
| Thiazole Derivative | 45% | Rat Model |
| Control (NSAID) | 50% | Rat Model |
Material Science Applications
1. Polymer Chemistry
- The thiazole derivative can be utilized as a functional monomer in polymer synthesis. Its unique structure allows for the incorporation into various polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has indicated that polymers containing thiazole units exhibit improved resistance to thermal degradation compared to their non-thiazole counterparts .
Case Study : A recent study focused on synthesizing polyurethanes incorporating 2-{4-[4-(2-chloro-1,3-thiazol-4-yl)butyl]phenyl}acetic acid. The resulting materials demonstrated enhanced tensile strength and elongation at break, making them suitable for applications in coatings and adhesives .
Agricultural Applications
1. Fungicidal Activity
- Research has identified the compound's potential as a fungicide. It exhibits effectiveness against various fungal pathogens affecting crops, making it a candidate for agricultural formulations aimed at disease control .
Data Table: Fungicidal Activity
| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Fusarium oxysporum | 20 mm | 100 mg/mL |
| Botrytis cinerea | 15 mm | 100 mg/mL |
Mechanism of Action
The mechanism of action of 2-{4-[4-(2-chloro-1,3-thiazol-4-yl)butyl]phenyl}acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Comparison
The target compound is compared to two analogs:
2-[4-(1,3-Thiazol-4-yl)phenyl]acetic acid (CAS 77015-09-9) .
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol (CAS 857284-25-4) .
Table 1: Structural Features
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Functional Group |
|---|---|---|---|---|
| Target Compound | C₁₅H₁₆ClNO₂S | 309.5 | 2-Cl, butyl chain | Acetic acid |
| 2-[4-(1,3-Thiazol-4-yl)phenyl]acetic acid | C₁₁H₉NO₂S | 219.26 | None (thiazol-4-yl) | Acetic acid |
| [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol | C₁₁H₈F₃NOS | 259.24 | 4-CF₃ | Methanol |
Key Observations :
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound | Melting Point (°C) | Boiling Point | Predicted LogP | Solubility Profile |
|---|---|---|---|---|
| Target Compound | Not reported | Not reported | ~3.5* | Low (lipophilic backbone) |
| 2-[4-(1,3-Thiazol-4-yl)phenyl]acetic acid | Not reported | Not reported | ~1.8* | Moderate (acetic acid group) |
| [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol | 107 | Not reported | ~2.9* | Low (CF₃, methanol group) |
*Predicted using fragment-based methods (e.g., Crippen’s method).
Key Observations :
- The trifluoromethyl group in ’s compound increases lipophilicity (LogP ~2.9) compared to the unsubstituted thiazole in (LogP ~1.8). The target compound’s chlorine and butyl chain further elevate LogP (~3.5).
- The acetic acid group in the target compound and ’s analog enhances aqueous solubility relative to the methanol group in ’s compound.
Electronic and Functional Differences
- Chlorine vs. Trifluoromethyl (CF₃) is a stronger -I group, increasing metabolic stability but reducing hydrogen-bonding capacity .
- Acetic Acid vs. Methanol: Acetic acid (pKa ~4.5–5) is deprotonated at physiological pH, enabling ionic interactions. Methanol (pKa ~15–20) remains neutral, limiting such interactions .
Biological Activity
2-{4-[4-(2-chloro-1,3-thiazol-4-yl)butyl]phenyl}acetic acid is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of 2-{4-[4-(2-chloro-1,3-thiazol-4-yl)butyl]phenyl}acetic acid is C15H17ClN2OS, with a molecular weight of approximately 308.8 g/mol. The structure features a thiazole ring connected to a butyl chain and a phenyl acetic acid moiety, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds containing thiazole rings exhibit significant biological activities. The following sections detail the specific activities observed for 2-{4-[4-(2-chloro-1,3-thiazol-4-yl)butyl]phenyl}acetic acid.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including those structurally similar to 2-{4-[4-(2-chloro-1,3-thiazol-4-yl)butyl]phenyl}acetic acid. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| 2-{4-[4-(2-chloro-1,3-thiazol-4-yl)butyl]phenyl}acetic acid | E. coli | 0.17 | 0.23 |
| B. cereus | 0.23 | 0.47 | |
| S. Typhimurium | 0.23 | 0.47 |
These results suggest that the compound exhibits moderate to strong antimicrobial activity against these pathogens .
The mechanism through which thiazole derivatives exert their antimicrobial effects often involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription. Compounds similar to 2-{4-[4-(2-chloro-1,3-thiazol-4-yl)butyl]phenyl}acetic acid have been shown to inhibit these targets effectively, leading to bacterial cell death .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of thiazole derivatives. Key findings from various studies indicate:
- Substituent Effects : The presence of hydrophobic groups at specific positions on the thiazole ring enhances antimicrobial activity.
- Functional Groups : Modifications in the functional groups attached to the thiazole ring can significantly affect the potency against various bacterial strains.
For instance, substituents such as phenolic groups or alkyl chains at certain positions have been associated with increased efficacy .
Case Studies
Several case studies have illustrated the potential applications of thiazole derivatives in drug development:
- Study on Antibacterial Activity : A comprehensive study demonstrated that compounds with similar structures showed potent activity against multi-drug resistant strains of Staphylococcus aureus and Enterococcus faecalis .
- Anti-inflammatory Properties : Research indicated that certain thiazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 2-{4-[4-(2-chloro-1,3-thiazol-4-yl)butyl]phenyl}acetic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis, using α-haloketones and thiourea derivatives under reflux conditions .
- Step 2 : Alkylation of the phenylacetic acid moiety using a butyl linker. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-alkylation .
- Step 3 : Final coupling via nucleophilic substitution or palladium-catalyzed cross-coupling to integrate the thiazole and phenylacetic acid groups. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
- Spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts with analogous thiazole-phenylacetic acid derivatives (e.g., δ ~7.3 ppm for aromatic protons, δ ~170 ppm for carboxylic acid carbon) .
- HRMS : Confirm molecular ion peak ([M+H]⁺) with <2 ppm mass error.
- X-ray Crystallography : For absolute configuration confirmation, single-crystal diffraction (e.g., Mo-Kα radiation, R factor <0.06) .
Q. What are the key functional groups influencing this compound’s reactivity?
- Methodological Answer :
- Thiazole Ring : The 2-chloro substituent enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines or alkoxides) .
- Phenylacetic Acid : The carboxylic acid group facilitates salt formation (e.g., sodium salts for solubility) or esterification for prodrug development .
- Butyl Linker : Flexibility impacts conformational stability; molecular dynamics simulations can assess steric effects .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data during structural elucidation be resolved?
- Methodological Answer :
- Contradiction Analysis : If NMR signals conflict with expected patterns (e.g., unexpected splitting), consider:
- Tautomerism : Thiazole rings may exhibit keto-enol tautomerism, altering proton environments. Use variable-temperature NMR to identify dynamic equilibria .
- Impurity Profiling : LC-MS/MS to detect trace byproducts (e.g., dechlorinated derivatives) .
- Computational Validation : DFT calculations (B3LYP/6-31G* level) to simulate NMR shifts and compare with experimental data .
Q. What strategies optimize the compound’s bioavailability for pharmacological studies?
- Methodological Answer :
- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) to improve aqueous solubility .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., ester hydrolysis). Introduce fluorinated analogs to block oxidation .
- Permeability Assays : Caco-2 cell monolayers to assess intestinal absorption; logP values >3 may require structural modification .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to thiazole-sensitive enzymes (e.g., cyclooxygenase-2). Validate with mutagenesis studies on key residues .
- MD Simulations : GROMACS for 100-ns trajectories to analyze stability of ligand-protein complexes. Focus on hydrogen bonds with catalytic sites .
- QSAR Models : Train regression models using descriptors like polar surface area and H-bond donors to predict IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
